molecular formula C11H12ClNO2 B1447536 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride CAS No. 298210-01-2

5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride

Cat. No.: B1447536
CAS No.: 298210-01-2
M. Wt: 225.67 g/mol
InChI Key: TXWYCMAXHNMVQH-UHFFFAOYSA-N
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Description

5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Cyclopropanation: The cyclopropane ring is introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst such as rhodium or copper.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds such as isoquinoline-3-carboxylic acid and isoquinoline-4-carboxylic acid share a similar core structure but lack the cyclopropane ring.

    Cyclopropane Derivatives: Compounds like cyclopropane-1-carboxylic acid and cyclopropane-1,2-dicarboxylic acid have the cyclopropane ring but lack the isoquinoline moiety.

Uniqueness

The uniqueness of 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride lies in its combined structural features of both the cyclopropane ring and the isoquinoline moiety. This combination imparts unique chemical and biological properties that are not observed in compounds with only one of these features.

Properties

IUPAC Name

1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c13-10(14)11-5-9(11)8-4-2-1-3-7(8)6-12-11;/h1-4,9,12H,5-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWYCMAXHNMVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(NCC3=CC=CC=C23)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 2
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 3
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 4
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 5
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 6
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride

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